Benadrostin

Descripción general

Descripción

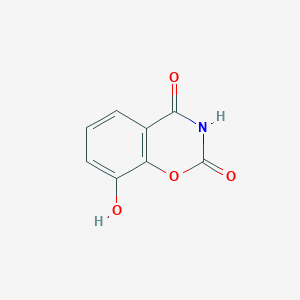

Benadrostin is a chemical compound with the molecular formula C8H5NO4 . It is also known by the synonym 8-Hydroxy-2H-1,3-benzoxazine-2,4 (3H)-dione . It was discovered in the fermentation broth of Streptomyces flavovirens MH499-O’F1 .

Synthesis Analysis

Benadrostin was isolated from the culture broth of Streptomyces flavovirens MH499-O’F1 . The process involved purification by chromatography followed by solvent extraction .

Molecular Structure Analysis

The molecular structure of Benadrostin is represented by the formula C8H5NO4 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.

Chemical Reactions Analysis

Benadrostin was found to be competitive with the substrate, and the inhibition constant (Ki) was 34 microM . It is soluble in acetone .

Physical And Chemical Properties Analysis

Benadrostin is a white to off-white solid . It is soluble in DMSO, methanol, or chloroform . It is insoluble in water and benzene .

Aplicaciones Científicas De Investigación

Antibiotics Production

Benadrostin is a derivative produced by Streptomyces sp. RK88-1441 . Actinomycetes, including the Streptomyces species, play a crucial role in the production of lead/seed compounds for pharmaceutical development . Approximately 40% of known bioactive compounds of microbial origin are derived from actinomycetes . Benadrostin, as a new derivative, contributes to the diversity and potential applications of compounds from this species .

Apoptosis Regulation

Benadrostin has been studied for its effects on apoptosis, the process of programmed cell death . Specifically, it has been found to interfere with the apoptosis of HL-60 cells induced by 5-azacytidine . Benadrostin inhibited the cell death in a dose- and time-dependent manner , suggesting potential applications in regulating cell death and survival.

Poly (ADP-Ribose) Polymerase Inhibition

Benadrostin is an inhibitor of poly (ADP-ribose) polymerase . This enzyme is involved in several important cellular processes, including DNA repair, genomic stability, and programmed cell death . By inhibiting this enzyme, Benadrostin could potentially influence these processes and be used in related research applications.

Cancer Research

Given its effects on apoptosis and poly (ADP-ribose) polymerase, Benadrostin may have potential applications in cancer research . Its ability to regulate cell death could be particularly relevant in the study of cancer cells, which often evade apoptosis to proliferate uncontrollably .

Drug Development

The unique properties and effects of Benadrostin make it a potential candidate for drug development . Its role in apoptosis and enzyme inhibition could be harnessed to develop new treatments for various diseases, including cancer .

Microbial Metabolite Research

Benadrostin, as a metabolite of Streptomyces sp., contributes to our understanding of microbial metabolism . Studying such metabolites can provide insights into the biochemical pathways and mechanisms of microbes, potentially leading to the discovery of new bioactive compounds .

Mecanismo De Acción

Target of Action

Benadrostin primarily targets Poly (ADP-ribose) Polymerase (PARP) . PARP is a chromatin-bound enzyme that synthesizes a protein-bound homopolymer, poly(ADP-ribose), from nicotinamide adenine dinucleotide (NAD). Various nuclear proteins, including histones and non-histone proteins, have been reported as acceptors of this polymer .

Mode of Action

Benadrostin acts as an inhibitor of PARP . It competes with the substrate, leading to the inhibition of the enzyme . This inhibition disrupts the normal function of PARP, affecting various cellular processes.

Biochemical Pathways

The inhibition of PARP by Benadrostin affects the poly(ADP-ribose) biosynthesis pathway . This pathway is crucial for efficient DNA repair . By inhibiting PARP, Benadrostin disrupts the normal functioning of this pathway, leading to changes in cellular activities.

Pharmacokinetics

It’s known that benadrostin was discovered in the fermentation broth of streptomyces flavovirens mh499-ot1 . It was purified by chromatography followed by solvent extraction and then isolated .

Result of Action

The inhibition of PARP by Benadrostin has been shown to interfere with apoptosis, or programmed cell death . Specifically, it has been found to inhibit apoptosis of HL-60 cells induced by 5-azacytidine . This suggests that Benadrostin may have significant effects on cellular survival and death processes.

Safety and Hazards

Propiedades

IUPAC Name |

8-hydroxy-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)13-8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIRLGRTNUTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151728 | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benadrostin | |

CAS RN |

117241-60-8 | |

| Record name | Benadrostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benadrostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

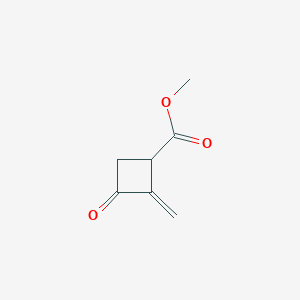

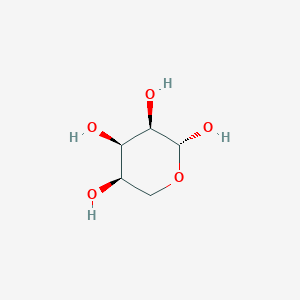

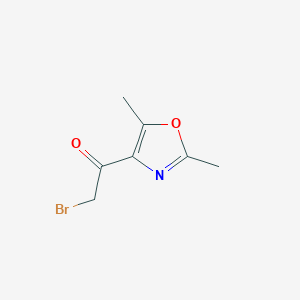

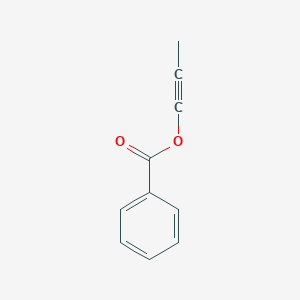

Feasible Synthetic Routes

Q & A

Q1: What is Benadrostin and what is its mechanism of action?

A1: Benadrostin is a natural product isolated from the bacterium Streptomyces flavovirens. [, ] It acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, ] While its exact mechanism is not fully elucidated in the provided research, it's known to be competitive with the substrate, meaning it likely binds to the enzyme's active site, preventing the binding of its natural substrate and inhibiting its activity. []

Q2: What is the structure of Benadrostin and what is its molecular formula and weight?

A2: Benadrostin is characterized as 8-hydroxy-2H-1,3-benzoxazine-2,4-dione. [] Its molecular formula is C8H5NO4. [] Based on this formula, its molecular weight can be calculated to be 179.13 g/mol.

Q3: Has Benadrostin demonstrated any promising biological activities?

A3: Research indicates that Benadrostin can interfere with apoptosis (programmed cell death) in HL-60 cells induced by 5-azacytidine. [, ] It has also shown potential in suppressing antibody responses in lupus-prone MRL/Mp-1pr/1pr mice, suggesting a possible therapeutic avenue for systemic lupus erythematosus and preventing fetal loss. [, ]

Q4: Are there any other known natural sources of Benadrostin besides Streptomyces flavovirens?

A4: Yes, besides Streptomyces flavovirens, Benadrostin has also been isolated from a terrestrial Streptomyces sp. (Ank75) and a marine-derived actinomycete strain USF-TC31. [, ] This highlights the potential for discovering Benadrostin analogs from various microbial sources.

Q5: What analytical techniques are commonly employed to characterize and quantify Benadrostin?

A5: While specific analytical methods used for Benadrostin are not detailed in the provided abstracts, structural elucidation typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] Quantification likely utilizes chromatographic methods such as High-Performance Liquid Chromatography (HPLC), potentially coupled with detectors like UV or MS, depending on the desired sensitivity and selectivity.

Q6: Are there any known derivatives of Benadrostin?

A6: Yes, at least one derivative of Benadrostin has been identified – RK-144171. [] This compound was isolated from Streptomyces sp. RK88-1441. The existence of derivatives suggests the possibility of modifying the Benadrostin structure to improve its pharmacological properties or explore structure-activity relationships.

Q7: Are there any known compounds with similar biological activity to Benadrostin?

A7: Yes, 2-methyl-4[3H]-quinazolinone, produced by the bacterium Bacillus cereus BMH225-mF1, has also been identified as an inhibitor of poly(ADP-ribose) synthetase. [] This suggests that different chemical scaffolds can exhibit similar inhibitory activity against this enzyme, opening up avenues for discovering new PARP inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)

![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)